- Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers, World Intellectual Property Organization, , ,

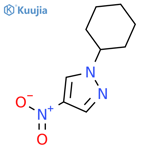

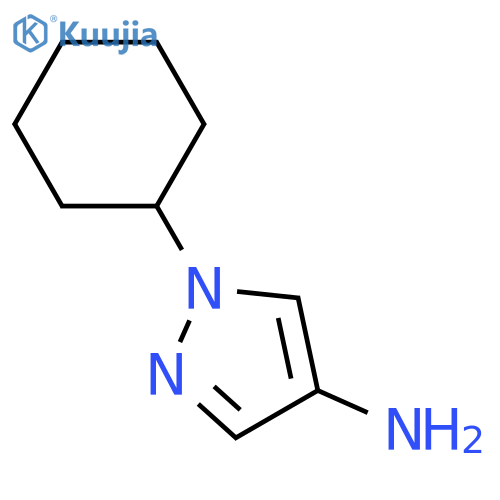

Cas no 97421-23-3 (1-cyclohexyl-1H-pyrazol-4-amine)

97421-23-3 structure

Nome del prodotto:1-cyclohexyl-1H-pyrazol-4-amine

Numero CAS:97421-23-3

MF:C9H15N3

MW:165.235501527786

MDL:MFCD09965617

CID:1002165

1-cyclohexyl-1H-pyrazol-4-amine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-cyclohexyl-1H-pyrazol-4-amine

- 1-cyclohexylpyrazol-4-amine

- 1-Cyclohexyl-1H-pyrazol-4-amine (ACI)

- 4-Amino-1-cyclohexylpyrazole

-

- MDL: MFCD09965617

- Inchi: 1S/C9H15N3/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5,10H2

- Chiave InChI: PJWCERWSFRWQNV-UHFFFAOYSA-N

- Sorrisi: N1N(C2CCCCC2)C=C(N)C=1

Proprietà calcolate

- Massa esatta: 165.126597491 g/mol

- Massa monoisotopica: 165.126597491 g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 12

- Conta legami ruotabili: 1

- Complessità: 143

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Peso molecolare: 165.24

- XLogP3: 1.3

- Superficie polare topologica: 43.8Ų

1-cyclohexyl-1H-pyrazol-4-amine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-381775-1.0g |

1-cyclohexyl-1H-pyrazol-4-amine |

97421-23-3 | 95.0% | 1.0g |

$142.0 | 2025-02-20 | |

| Chemenu | CM316222-5g |

1-Cyclohexyl-1H-pyrazol-4-amine |

97421-23-3 | 95%+ | 5g |

$937 | 2024-07-18 | |

| Enamine | EN300-381775-0.1g |

1-cyclohexyl-1H-pyrazol-4-amine |

97421-23-3 | 95.0% | 0.1g |

$125.0 | 2025-02-20 | |

| TRC | C151866-1g |

1-Cyclohexyl-1H-pyrazol-4-amine |

97421-23-3 | 1g |

$ 185.00 | 2022-06-06 | ||

| Apollo Scientific | OR110923-5g |

1-Cyclohexyl-1H-pyrazol-4-amine |

97421-23-3 | 5g |

£501.00 | 2023-09-02 | ||

| Apollo Scientific | OR110923-1g |

1-Cyclohexyl-1H-pyrazol-4-amine |

97421-23-3 | 1g |

£138.00 | 2023-09-02 | ||

| Alichem | A049006103-1g |

1-Cyclohexyl-1h-pyrazol-4-amine |

97421-23-3 | 95% | 1g |

$614.25 | 2023-08-31 | |

| Life Chemicals | F2169-0268-5g |

1-cyclohexyl-1H-pyrazol-4-amine |

97421-23-3 | 95%+ | 5g |

$384.0 | 2023-09-06 | |

| Enamine | EN300-381775-0.5g |

1-cyclohexyl-1H-pyrazol-4-amine |

97421-23-3 | 95.0% | 0.5g |

$136.0 | 2025-02-20 | |

| Key Organics Ltd | TS-02224-20MG |

1-Cyclohexyl-1H-pyrazol-4-amine |

97421-23-3 | >90% | 20mg |

£76.00 | 2023-04-19 |

1-cyclohexyl-1H-pyrazol-4-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, 85 °C

Riferimento

- Benzamides of pyrazolyl-amino-pyrimidinyl derivatives, and compositions and methods thereof, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

Riferimento

- Pyrrolo[3,2-d]pyrimidine derivatives as IRAK4 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of mammal diseases, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

Riferimento

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 8 h, rt

Riferimento

- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Herbicide containing metribuzin in combination with 1,4-disubstituted pyrazole derivatives, Federal Republic of Germany, , ,

1-cyclohexyl-1H-pyrazol-4-amine Raw materials

1-cyclohexyl-1H-pyrazol-4-amine Preparation Products

1-cyclohexyl-1H-pyrazol-4-amine Letteratura correlata

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

97421-23-3 (1-cyclohexyl-1H-pyrazol-4-amine) Prodotti correlati

- 743444-72-6(5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile)

- 2418643-07-7((9H-fluoren-9-yl)methyl 4-{5-azido-3-(tert-butoxy)carbonyl-2-methylphenyl}piperazine-1-carboxylate)

- 886936-09-0(4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide)

- 862088-19-5(5-fluoro-2-hydroxy-3-methoxybenzonitrile)

- 1867868-87-8((1R,2R)-2-{[(oxan-4-yl)methyl]amino}cyclobutan-1-ol)

- 1003682-96-9(2-{3-(1-Pyrrolidinylcarbonyl)anilino-carbonyl}benzoic Acid)

- 1286744-59-9(Methyl 2-cyclopropyl-1,3-thiazole-4-carboxylate)

- 2228127-83-9(1,1-difluoro-3-(5-methyl-1H-pyrazol-3-yl)propan-2-amine)

- 1426958-38-4(7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile)

- 1010421-51-8(2-(5-CYCLOPROPYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETIC ACID)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:97421-23-3)1-cyclohexyl-1H-pyrazol-4-amine

Purezza:99%

Quantità:5g

Prezzo ($):550.0